molecular formula C10H10F2O2 B8728582 Ethyl 2,5-difluoro-4-methylbenzoate

Ethyl 2,5-difluoro-4-methylbenzoate

Cat. No. B8728582
M. Wt: 200.18 g/mol
InChI Key: HKERSWUYVJBMTO-UHFFFAOYSA-N
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Patent
US09085517B2

Procedure details

To a solution of 2,5-difluoro-4-methylbenzoic acid (595 mg, 3.89 mmol) in ethanol (30 mL) was added a catalytic amount of thionyl chloride (2 drops). The reaction was stirred for 18 hours at 70° C., and cooled to room temperature. The solvent was removed in vacuo to afford the title compound as a clear oil (500 mg, 86%). No further purification undertaken.
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:13](O)[CH3:14]>S(Cl)(Cl)=O>[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([O:6][CH2:13][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
595 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)C)F
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 18 hours at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C(=O)OCC)C=C(C(=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.